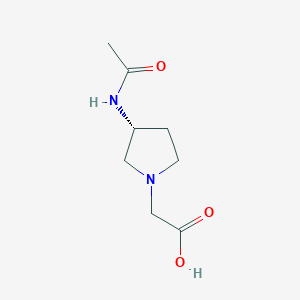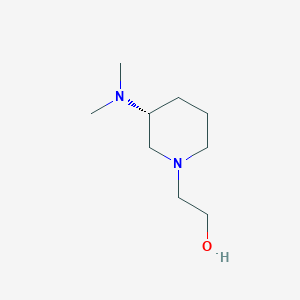![molecular formula C11H24N2O B7985352 2-[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7985352.png)
2-[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound that features a piperidine ring, an isopropyl group, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with isopropyl methylamine, followed by the introduction of an ethanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- **2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-propanol
- **2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-butanol
Uniqueness
Compared to similar compounds, 2-[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol exhibits unique properties due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOJWNLOLLWRJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7985270.png)
![N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7985277.png)
![N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7985278.png)
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7985293.png)
![N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7985307.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7985328.png)

![[(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7985333.png)
![[(R)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7985339.png)

![2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7985369.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine](/img/structure/B7985370.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7985372.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7985376.png)
